molecular formula C18H24FN3O2S2 B2734787 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049392-15-5

5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2734787
M. Wt: 397.53
InChI Key: RFXPSJCSNVRXLW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiophene ring, a sulfonamide group, and a piperazine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of such a compound would likely be determined using techniques such as X-ray crystallography . The presence of various functional groups like the thiophene ring, sulfonamide group, and piperazine ring would contribute to its overall structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it could undergo reactions typical of thiophenes, sulfonamides, and piperazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the thiophene, sulfonamide, and piperazine groups .

Scientific Research Applications

Experimental Procedures

To investigate the anti-inflammatory effects of this compound, researchers typically follow these experimental procedures:

  • Synthesis : The compound is synthesized using established methods, such as condensation reactions (e.g., Gewald, Paal–Knorr) . The specific synthetic route for this compound involves heterocyclization of various substrates.

Results and Outcomes

Quantitative Data

Researchers collect data on:

Statistical Analyses

Statistical tests (e.g., t-tests, ANOVA) determine whether the compound significantly reduces inflammation compared to controls.

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2020). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper safety measures should be taken when handling it .

Future Directions

Future research could involve further exploring the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

5-ethyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S2/c1-2-17-7-8-18(25-17)26(23,24)20-9-10-21-11-13-22(14-12-21)16-5-3-15(19)4-6-16/h3-8,20H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXPSJCSNVRXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

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